molecular formula C24H20O3 B2847578 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-76-3

2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone

Cat. No.: B2847578
CAS No.: 337921-76-3
M. Wt: 356.421
InChI Key: DYKYSRLPCGRYAG-ZHZULCJRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .


Molecular Structure Analysis

The molecular structure of similar compounds can be complex. For example, the compound 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester has a molecular weight of 222.2372 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse. For example, the compound 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester has a molecular weight of 222.2372 .

Scientific Research Applications

Photovoltaic Device Efficiency Enhancement Research has demonstrated the use of small molecules like ITIC, which share structural similarities with 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone, as additives in the electron transport layers of perovskite solar cells. The incorporation of such molecules has shown to improve power conversion efficiency and current density, highlighting the potential of these compounds in enhancing photovoltaic properties (Yingqiang Li et al., 2018).

Forensic Analysis of Synthetic Routes Another study explored the forensic analysis of amphetamine synthesis, identifying by-products like indene derivatives in the process. This research underlines the relevance of similar compounds in distinguishing between different synthetic routes used in illicit drug production (J. Power et al., 2017).

Electronic Structure Investigations Investigations into the electronic structures of polythiophenes and their derivatives, including compounds structurally related to this compound, provide valuable insights into their stability and bonding. Such studies contribute to our understanding of conducting polymers and their applications (Gülşen Baci Kiliç et al., 1996).

Photochemical Studies Photochemical studies have revealed interesting behaviors of related compounds under light exposure, such as photorelease reactions and the formation of specific by-products. These findings are crucial for applications in photochemistry and organic synthesis (A. P. Pelliccioli et al., 2001).

Polymerization and Material Synthesis Research on the polymerization and cationic polymerization of derivatives like 2-(MULTIMETHOXY)PHENYL-4-METHYLENE-1,3-DIOXOLANE showcases the synthetic versatility of these compounds. Such work paves the way for new materials with potential applications in various fields (Jong-Tae Kim & M. Gong, 1999).

Organic Sensitizers for Solar Cells The molecular engineering of organic sensitizers for solar cell applications is a critical area of research. Compounds with structures similar to this compound have been investigated for their potential as high-efficiency sensitizers, underscoring the relevance of such molecules in renewable energy technologies (Sanghoon Kim et al., 2006).

Safety and Hazards

Safety and hazard information for similar compounds can be found in their respective Safety Data Sheets. For example, the compound 3,4-Dimethoxyphenethylamine has a safety data sheet that provides information on its hazards, including being harmful if swallowed and causing skin and eye irritation .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-26-21-13-12-16(15-22(21)27-2)14-20-23(17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)25/h3-15,23H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYSRLPCGRYAG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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